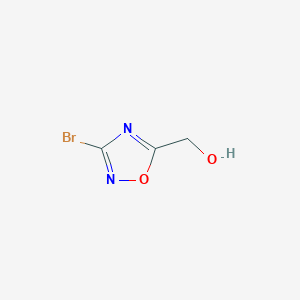

(3-Bromo-1,2,4-oxadiazol-5-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-1,2,4-oxadiazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O2/c4-3-5-2(1-7)8-6-3/h7H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKYPYIYAQWXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NO1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 1,2,4 Oxadiazol 5 Yl Methanol

Retrosynthetic Analysis of the 1,2,4-Oxadiazole (B8745197) Ring System with Bromine and Methanol (B129727) Functionalities

A logical retrosynthetic analysis of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol suggests two primary disconnection pathways for the formation of the 1,2,4-oxadiazole ring. These pathways are centered around the two most prevalent methods for constructing this heterocycle: the cyclization of an O-acyl amidoxime (B1450833) and the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.

Pathway A: Amidoxime-Based Approach

This pathway involves the disconnection of the N2-C3 and O1-C5 bonds of the oxadiazole ring. This leads back to a key intermediate, an O-acyl amidoxime. This intermediate, in turn, can be conceptually disassembled into a bromo-substituted amidoxime and a protected hydroxymethyl carboxylic acid derivative. The bromine atom is introduced via the amidoxime precursor, while the methanol functionality originates from the acylating agent. A significant challenge in this route is the synthesis and stability of the requisite bromo-amidoxime precursor.

Pathway B: Nitrile Oxide Cycloaddition Approach

Alternatively, a [3+2] cycloaddition approach involves disconnecting the C3-N4 and O1-C5 bonds. This retrosynthetic step points to a bromoformonitrile oxide (or a stable precursor) and a hydroxymethylnitrile as the key building blocks. The regioselectivity of the cycloaddition is a critical consideration in this pathway to ensure the desired 3-bromo-5-hydroxymethyl substitution pattern. The inherent reactivity and potential for dimerization of nitrile oxides present notable synthetic hurdles.

A variation of the amidoxime pathway involves the initial formation of a 3-bromo-1,2,4-oxadiazole-5-carboxylic acid or its ester. The carboxylic acid functionality at the C5 position can then be reduced to the target methanol group in a subsequent step. This approach simplifies the initial ring-forming reaction but introduces the challenge of chemoselectively reducing the carboxyl group without affecting the C3-bromo substituent. The existence of precursors like 3-bromo- (B131339) rsc.orgyoutube.comchemicalbook.comoxadiazole-5-carboxylic acid methyl ester supports the viability of this strategy.

Precursor Chemistry and Starting Material Selection for Oxadiazole Ring Formation

The success of any synthetic route to this compound is critically dependent on the judicious selection and preparation of the starting materials. The two principal cyclization strategies, amidoxime-based pathways and nitrile oxide cycloadditions, each demand unique precursors.

Amidoxime-Based Cyclization Pathways

The cornerstone of this approach is the reaction between an amidoxime and a carboxylic acid derivative, which upon cyclodehydration, forms the 1,2,4-oxadiazole ring. To achieve the target substitution pattern, two main strategies can be envisioned.

Strategy 1: Employing a Bromo-Amidoxime Precursor

This strategy introduces the bromine atom at the C3 position through the use of a bromo-substituted amidoxime. The synthesis of such a precursor, for instance, 2-bromo-N'-hydroxyacetamidine, is a key step. While not a commonly cataloged compound, its synthesis could potentially be approached from 2-bromoacetonitrile via reaction with hydroxylamine (B1172632). The subsequent acylation of the bromo-amidoxime with a protected hydroxymethyl carboxylic acid derivative, such as 2-(benzyloxy)acetic acid, would yield the O-acyl amidoxime intermediate. Cyclization, typically under thermal or basic conditions, would then furnish the protected 3-bromo-1,2,4-oxadiazole (B13920365), which can be deprotected to yield the final product.

Strategy 2: Post-Cyclization Bromination

An alternative approach involves the formation of a (1,2,4-oxadiazol-5-yl)methanol intermediate, followed by the regioselective introduction of the bromine atom at the C3 position. This would require a starting amidoxime without the bromo-substituent, which is then acylated and cyclized. However, the direct and regioselective bromination of the C-H bond at the C3 position of a 1,2,4-oxadiazole is a challenging transformation and not a well-established synthetic route.

A more plausible variation involves starting with a precursor that can be readily converted to a bromo group after cyclization. For instance, a 3-amino-1,2,4-oxadiazole derivative could be synthesized and subsequently converted to the 3-bromo analogue via a Sandmeyer-type reaction.

Nitrile Oxide Cycloaddition Approaches

The 1,3-dipolar cycloaddition of a nitrile oxide to a nitrile offers a direct route to the 1,2,4-oxadiazole core. nih.govrsc.org The regiochemistry of this reaction is crucial for obtaining the desired 3,5-disubstituted product.

To synthesize this compound via this method, the reaction would involve bromoformonitrile oxide and a suitable hydroxymethyl-containing nitrile. Bromoformonitrile oxide is a reactive intermediate that can be generated in situ from precursors like 1,1-dibromoformaldoxime. chemicalbook.com The dipolarophile in this case would be a protected form of 2-hydroxyacetonitrile, such as 2-(benzyloxy)acetonitrile.

The cycloaddition would be expected to proceed with the oxygen of the nitrile oxide adding to the carbon of the nitrile, and the carbon of the nitrile oxide adding to the nitrogen of the nitrile, thus forming the 1,2,4-oxadiazole ring with the desired regiochemistry. Subsequent deprotection of the hydroxyl group would yield the final product.

A significant challenge in this approach is controlling the dimerization of the highly reactive bromoformonitrile oxide to form a furoxan, a common side reaction in nitrile oxide chemistry. nih.gov Careful control of reaction conditions, such as slow addition of the nitrile oxide precursor to a solution of the dipolarophile, is often necessary to maximize the yield of the desired cycloadduct.

Regioselective Introduction of the Bromine Atom on the 1,2,4-Oxadiazole Core

The introduction of a bromine atom at the C3 position of the 1,2,4-oxadiazole ring is a critical step in the synthesis of the target molecule. This can be achieved either by incorporating the bromine atom into one of the precursors before ring formation or by direct bromination of a pre-formed oxadiazole ring.

As discussed in the precursor chemistry section, the most reliable method for ensuring the correct regiochemistry is to use a bromine-containing building block. In the amidoxime-based approach, this would be a bromo-amidoxime. In the nitrile oxide cycloaddition pathway, bromoformonitrile oxide would be the key precursor. These strategies build the desired substitution pattern directly into the heterocyclic ring during its formation.

Direct C-H bromination of a pre-formed 1,2,4-oxadiazole ring presents a significant regioselectivity challenge. The electronic nature of the 1,2,4-oxadiazole ring, with its two nitrogen atoms and one oxygen atom, influences the reactivity of the C-H bonds at the C3 and C5 positions. While electrophilic aromatic substitution reactions on heterocyclic systems are common, achieving high regioselectivity can be difficult. Reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid are typically employed for such transformations. However, without a directing group, a mixture of 3-bromo and 5-bromo isomers would likely be formed, necessitating a potentially difficult separation.

An alternative strategy for introducing the bromine atom post-cyclization involves functional group manipulation. For instance, a 3-amino-1,2,4-oxadiazole derivative could be synthesized and then converted to the 3-bromo derivative via a Sandmeyer-type reaction. This multi-step approach, while longer, can offer a higher degree of regiocontrol.

Synthetic Routes for the Installation of the Methanol Moiety at C5

The introduction of the methanol group at the C5 position of the 3-bromo-1,2,4-oxadiazole core requires careful consideration of the reactivity of the starting materials and intermediates, particularly the stability of the C-Br bond under the reaction conditions.

Hydroxymethylation Strategies

Direct hydroxymethylation of a C-H bond at the C5 position of a 3-bromo-1,2,4-oxadiazole is not a synthetically viable option due to the challenges in controlling the regioselectivity and the harsh conditions often required for such transformations. Therefore, the methanol moiety is typically introduced through the functionalization of a precursor group at the C5 position.

A highly plausible and efficient strategy involves the reduction of a C5-carboxylic acid or its ester derivative. The synthesis of 3-bromo-1,2,4-oxadiazole-5-carboxylic acid or its esters can be achieved through the cyclization of a bromo-amidoxime with an appropriate acylating agent like oxalyl chloride or a derivative of oxalic acid.

The subsequent reduction of the ester to the primary alcohol presents a key chemoselectivity challenge: the reducing agent must selectively act on the ester group without affecting the bromine atom at the C3 position. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters, they can also reduce aryl halides. masterorganicchemistry.com

More selective reducing agents are therefore required. Diisobutylaluminum hydride (DIBAL-H) is a well-known reagent for the partial reduction of esters to aldehydes at low temperatures, and it can also achieve full reduction to alcohols. youtube.commasterorganicchemistry.com Its bulky nature often imparts a higher degree of chemoselectivity. Studies on the reduction of bifunctional halo-esters have shown that DIBAL-H can selectively reduce an ester group in the presence of a bromo-substituent under carefully controlled conditions. rsc.org

Another approach involves the use of sodium borohydride (B1222165) in the presence of a catalyst, which can also achieve the selective reduction of esters. rsc.org The choice of solvent and temperature is critical in modulating the reactivity of the reducing agent and achieving the desired outcome.

An alternative to the reduction of a carboxylic acid derivative is the nucleophilic substitution of a 5-(halomethyl)-3-bromo-1,2,4-oxadiazole. For instance, a 5-(chloromethyl) or 5-(bromomethyl) derivative could be synthesized and subsequently hydrolyzed to the corresponding alcohol. This approach, however, introduces an additional step and requires the careful handling of potentially lachrymatory halomethyl intermediates.

Below is a table summarizing potential reduction conditions for a C5-ester:

| Reagent | Solvent | Temperature | Potential Outcome |

| LiAlH₄ | THF, Ether | 0 °C to reflux | High reactivity, risk of C-Br bond reduction |

| DIBAL-H | Toluene, CH₂Cl₂ | -78 °C to rt | Good potential for selective ester reduction |

| NaBH₄/Catalyst | Methanol, THF | Room Temperature | Potential for chemoselective reduction |

Reductive Transformations from Carboxylic Acid or Ester Precursors

The conversion of a carboxylic acid or, more commonly, an ester precursor is a primary route to obtaining this compound. This transformation hinges on the reduction of the carbonyl group at the 5-position of the oxadiazole ring.

The direct reduction of carboxylic acids to alcohols is a challenging transformation often requiring harsh reducing agents. msu.edu A more common and milder approach involves the preliminary conversion of the carboxylic acid to its corresponding ester, such as the ethyl or methyl ester. These ester derivatives, namely 3-Bromo- rsc.orgresearchgate.netnumberanalytics.comoxadiazole-5-carboxylic acid ethyl ester (CAS 121562-09-2) and 3-Bromo- rsc.orgresearchgate.netnumberanalytics.comoxadiazole-5-carboxylic acid methyl ester (CAS 1784538-88-0), serve as key precursors. sapub.orgyoutube.comnih.gov

A powerful and frequently employed reducing agent for this purpose is Lithium aluminum hydride (LiAlH₄). youtube.commasterorganicchemistry.com This reagent is capable of reducing a wide array of carbonyl compounds, including esters, to their corresponding primary alcohols. numberanalytics.comnumberanalytics.com The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxy group and a subsequent second hydride attack on the intermediate aldehyde, which is then reduced to the primary alcohol upon acidic or aqueous workup. masterorganicchemistry.comyoutube.com

While specific documented examples for the LiAlH₄ reduction of 3-bromo-1,2,4-oxadiazole-5-carboxylic esters are not prevalent in readily available literature, the general reactivity of LiAlH₄ with esters suggests its applicability. numberanalytics.commasterorganicchemistry.com However, a critical consideration is the potential for side reactions, such as the reduction of the bromo-substituent or cleavage of the N-O bond within the oxadiazole ring under the potent reductive conditions of LiAlH₄.

Alternatively, catalytic hydrogenation presents a more selective and industrially scalable method for ester reduction. acs.org This technique employs a metal catalyst, such as ruthenium or copper chromite, under a hydrogen atmosphere. youtube.com While generally requiring higher pressures and temperatures compared to hydride reductions, catalytic hydrogenation can offer improved chemoselectivity, potentially preserving the bromo-substituent and the integrity of the heterocyclic ring. msu.eduyoutube.com

Table 1: Potential Reductive Agents for the Synthesis of this compound

| Reducing Agent | Precursor | General Conditions | Potential Advantages | Potential Challenges |

| Lithium Aluminum Hydride (LiAlH₄) | 3-Bromo-1,2,4-oxadiazole-5-carboxylic acid ester | Anhydrous ether or THF, low to ambient temperature, followed by aqueous workup. numberanalytics.com | High reactivity, generally good yields for ester reduction. numberanalytics.com | Low chemoselectivity, potential for debromination or ring cleavage. masterorganicchemistry.com |

| Catalytic Hydrogenation | 3-Bromo-1,2,4-oxadiazole-5-carboxylic acid ester | H₂ gas, metal catalyst (e.g., Ru, Cu-chromite), elevated temperature and pressure. youtube.com | High chemoselectivity, scalable, environmentally benign. youtube.com | Requires specialized high-pressure equipment, catalyst optimization may be needed. msu.edu |

Optimization of Reaction Conditions, Catalysis, and Solvents for Enhanced Yields and Selectivity

Optimizing the reaction conditions is paramount to maximize the yield and purity of this compound while minimizing side products.

For LiAlH₄ reductions, key parameters to control include temperature, solvent, and the stoichiometry of the reducing agent. numberanalytics.com Conducting the reaction at low temperatures can often enhance selectivity by mitigating unwanted side reactions. The choice of solvent, typically anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), is crucial as it affects the solubility of the reactants and the reactivity of the hydride agent. numberanalytics.com

In the context of catalytic hydrogenation, the choice of catalyst and support is critical. nih.gov Different catalysts exhibit varying activities and selectivities. For instance, ruthenium-based catalysts are often effective for ester hydrogenation. nih.gov The solvent system in catalytic hydrogenations can also influence the reaction outcome. The optimization of pressure and temperature is a delicate balance between achieving a reasonable reaction rate and preventing thermal degradation of the starting material or product. youtube.com

Recent advancements have explored the use of continuous flow systems for ester reductions, which can offer superior control over reaction parameters, leading to higher productivity and selectivity compared to traditional batch processes. rsc.orgresearchgate.net

Table 2: Parameters for Optimization in the Synthesis of this compound

| Parameter | Influence on the Reaction |

| Temperature | Affects reaction rate and selectivity. Lower temperatures can reduce side reactions. numberanalytics.com |

| Solvent | Influences solubility of reactants and stability of intermediates. numberanalytics.com |

| Catalyst | (For hydrogenation) Determines activity and chemoselectivity. nih.gov |

| Pressure | (For hydrogenation) A key factor in driving the reaction to completion. youtube.com |

| Stoichiometry | The ratio of reducing agent to substrate impacts the extent of reduction and potential for over-reduction. |

| Reaction Time | Needs to be sufficient for complete conversion without leading to product degradation. |

Stereochemical Control Considerations in the Synthesis of Chiral Analogs

While this compound itself is not chiral, the principles of stereochemical control become relevant when considering the synthesis of its chiral analogs. If a chiral center were to be introduced, for instance, by the presence of a stereocenter on a substituent attached to the oxadiazole ring, the reduction of a prochiral ketone precursor would necessitate stereoselective methods to obtain a single enantiomer or diastereomer of the corresponding alcohol.

Asymmetric reduction of ketones is a well-established field in organic synthesis. wikipedia.org This can be achieved using chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands like (R)- or (S)-BINOL. wikipedia.org These reagents can deliver a hydride ion to one face of the carbonyl group preferentially, leading to an excess of one enantiomer of the alcohol product.

Alternatively, catalytic asymmetric hydrogenation using chiral transition metal complexes, such as those based on ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), is a powerful technique for the enantioselective reduction of ketones. uwindsor.ca The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess.

The Felkin-Anh model can often be used to predict the stereochemical outcome of the nucleophilic attack of a hydride on a chiral ketone, where the largest substituent orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. youtube.com In cases where a chelating group is present near the carbonyl, a chelation-controlled mechanism may dominate, leading to a different stereochemical outcome. youtube.com

Novel Synthetic Approaches and Sustainable Green Chemistry Principles in this compound Production

The development of novel and more sustainable synthetic routes is a continuous endeavor in modern chemistry. For the synthesis of this compound, this involves exploring alternative reagents and reaction conditions that are more environmentally benign.

One area of focus is the replacement of traditional, stoichiometric reducing agents like LiAlH₄ with catalytic systems that utilize greener reductants. Catalytic transfer hydrogenation, which employs hydrogen donors like isopropanol (B130326) or formic acid in the presence of a transition metal catalyst, offers a safer and more sustainable alternative to using high-pressure hydrogen gas. wikipedia.org

The principles of green chemistry also advocate for the use of safer solvents. numberanalytics.com Research into replacing volatile organic solvents with alternatives such as ionic liquids, deep eutectic solvents, or even water is an active area. numberanalytics.comchemijournal.com Microwave-assisted synthesis has also emerged as a green chemistry tool, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. mdpi.comrasayanjournal.co.inresearchgate.net The application of such techniques to the synthesis of oxadiazole derivatives has been reported to be beneficial. mdpi.com

Furthermore, the concept of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is a key tenet of green chemistry. chemijournal.com Designing synthetic routes that minimize the formation of byproducts and waste is a primary goal. This can be achieved through the development of highly selective catalytic processes.

Chemical Reactivity and Transformation Pathways of 3 Bromo 1,2,4 Oxadiazol 5 Yl Methanol

Reactivity of the Bromine Substituent on the Oxadiazole Ring

The bromine atom at the C3 position of the 1,2,4-oxadiazole (B8745197) ring is the primary site for a variety of chemical transformations. Its reactivity is significantly influenced by the electron-withdrawing nature of the heterocyclic ring, making it an excellent leaving group in several reaction classes.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 1,2,4-oxadiazole ring is an electron-deficient system, which facilitates nucleophilic aromatic substitution (SNAr) at the brominated 3-position. In SNAr reactions, a potent nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the reaction's feasibility, is enhanced by the electron-withdrawing character of the oxadiazole ring. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce new functional groups at this position, yielding a diverse range of substituted 1,2,4-oxadiazoles.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Heck, Sonogashira)

The bromine substituent serves as a versatile handle for numerous palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org These reactions typically involve an organohalide, an organometallic reagent, a palladium catalyst, a ligand, and a base. wikipedia.orgmdpi.com

Suzuki-Miyaura Coupling: This reaction pairs the bromo-oxadiazole with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. wikipedia.orglibretexts.org It is widely used for synthesizing biaryl and heteroaryl-aryl compounds due to the stability and low toxicity of the boron reagents. organic-chemistry.orgnih.gov The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid for transmetalation. organic-chemistry.orgnih.gov

Stille Coupling: The Stille reaction involves the coupling of the bromo-oxadiazole with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. organic-chemistry.orglibretexts.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the bromo-oxadiazole. wikipedia.org This reaction is notable for its high reactivity and ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org However, organozinc reagents are often sensitive to air and moisture. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the bromo-oxadiazole with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for vinylation and proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Sonogashira Coupling: This reaction is used to form a C-C bond between the bromo-oxadiazole and a terminal alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed. nih.gov

The success of palladium-mediated cross-coupling reactions heavily relies on the choice of the catalyst system, which includes the palladium precursor and the associated ligands. libretexts.org The ligand stabilizes the palladium center, influences its reactivity, and can enhance the rate of key steps like oxidative addition and reductive elimination. semanticscholar.org

For Suzuki-Miyaura couplings of bromo-heterocycles, common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). libretexts.orgorganic-chemistry.orgsemanticscholar.org These are often used in combination with phosphine (B1218219) ligands. Electron-rich and bulky phosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), tricyclohexylphosphine (B42057) (PCy₃), and specialized biaryl phosphines like XPhos, are often effective in promoting the coupling of challenging substrates. organic-chemistry.orgcommonorganicchemistry.com N-Heterocyclic carbenes (NHCs) have also emerged as highly effective ligands. organic-chemistry.org In some cases, phosphine-free catalyst systems have been developed, utilizing other types of ligands or even simple palladium salts in specific solvents. organic-chemistry.orgarkat-usa.org

The choice of base is also critical; inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. commonorganicchemistry.comresearchgate.net

| Palladium Precursor | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | nih.gov |

| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | organic-chemistry.org |

| Pd(PPh₃)₄ | None | Na₂CO₃ | Toluene/H₂O | nih.gov |

| PdCl₂(dppf) | None | Na₂CO₃ | Toluene/H₂O | nih.gov |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | organic-chemistry.org |

For Heck reactions, catalyst systems often consist of Pd(OAc)₂ with phosphine ligands like PPh₃ or P(o-tol)₃. organic-chemistry.orgbeilstein-journals.org The base used is typically an amine, such as triethylamine (B128534) (TEA). beilstein-journals.org In Sonogashira couplings, a common system is Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with a copper co-catalyst like copper(I) iodide (CuI) and an amine base. wikipedia.orgresearchgate.net

| Reaction | Palladium Precursor | Ligand/Co-catalyst | Base | Reference |

|---|---|---|---|---|

| Heck | Pd(OAc)₂ | PPh₃ | TEA | beilstein-journals.org |

| Stille | Pd(PPh₃)₄ | LiCl (additive) | - | organic-chemistry.org |

| Sonogashira (classic) | PdCl₂(PPh₃)₂ | CuI | TEA or Diisopropylamine | wikipedia.orglibretexts.org |

| Sonogashira (copper-free) | K₂PdCl₄ | S-Phos | n-Bu₄NOH | nih.gov |

| Negishi | Pd(PPh₃)₄ or Ni(PPh₃)₄ | - | - | wikipedia.org |

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Transmetalation : The organopalladium(II) species then undergoes transmetalation with the organometallic reagent (e.g., organoboron, organotin, or organozinc compound). wikipedia.orgyoutube.com In this step, the organic group from the organometallic reagent is transferred to the palladium center, displacing the halide. youtube.com For Suzuki couplings, the base plays a crucial role by activating the organoboron compound to facilitate this transfer. organic-chemistry.org

Reductive Elimination : The final step is reductive elimination from the resulting diorganopalladium(II) complex. nih.gov This step forms the new carbon-carbon bond of the desired product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue. nih.gov

Reductive Debromination and Hydrogenation Methodologies

Reductive debromination, the replacement of the bromine atom with a hydrogen atom, can sometimes occur as a competitive side reaction during cross-coupling reactions, particularly under harsh conditions or with certain catalyst systems. beilstein-journals.org However, it can also be performed deliberately as a synthetic step. This transformation can be achieved using various reducing agents. Catalytic hydrogenation, employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate), is a common method for dehalogenation of aryl halides. Other methods may involve metal hydrides or dissolving metal reduction systems.

Metal-Halogen Exchange Reactions

The bromine atom on the oxadiazole ring is susceptible to metal-halogen exchange, a fundamental reaction for creating organometallic intermediates. wikipedia.org This reaction typically involves treating the bromo-compound with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. wikipedia.orgtcnj.edu

The reaction proceeds via the exchange of the bromine atom for the metal, generating a highly reactive lithiated 1,2,4-oxadiazole species. This intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new functional groups at the C3 position. The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org The presence of the acidic hydroxyl proton in (3-Bromo-1,2,4-oxadiazol-5-yl)methanol complicates this reaction, as the organolithium reagent can also act as a base, deprotonating the alcohol. This can often be overcome by using excess organolithium reagent or by protecting the alcohol group prior to the exchange reaction. nih.gov Alternatively, using a combination of reagents like isopropylmagnesium chloride (i-PrMgCl) followed by n-BuLi can sometimes offer greater selectivity under non-cryogenic conditions. nih.gov

Reactions Involving the Primary Alcohol Functionality at C5

The primary alcohol group is a versatile handle for a variety of chemical transformations, allowing for modification of the C5 substituent without disrupting the oxadiazole ring.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 3-Bromo-1,2,4-oxadiazole-5-carbaldehyde, or further to the carboxylic acid, 3-Bromo-1,2,4-oxadiazole-5-carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

Mild oxidizing agents are employed for the selective oxidation to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a suitable aprotic solvent like dichloromethane (B109758) (DCM) are effective for this transformation. These conditions are generally compatible with the 1,2,4-oxadiazole ring.

For the synthesis of the carboxylic acid, stronger oxidizing agents are required. The Jones oxidation, utilizing a mixture of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, can convert the primary alcohol directly to the carboxylic acid. organic-chemistry.orgwikipedia.org This method is robust, though the acidic conditions and the presence of a strong oxidant necessitate careful control to avoid potential side reactions or degradation of the heterocyclic ring.

| Reactant | Product | Oxidizing Agent(s) | Typical Conditions |

| This compound | 3-Bromo-1,2,4-oxadiazole-5-carbaldehyde | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Dichloromethane (DCM), Room Temperature |

| This compound | 3-Bromo-1,2,4-oxadiazole-5-carboxylic acid | Chromium trioxide (CrO₃), Sulfuric acid (H₂SO₄), Water (H₂O) | Acetone, 0°C to Room Temperature |

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by a small amount of a strong acid or a coupling agent. For instance, reaction with acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid or a base like pyridine (B92270) would yield (3-Bromo-1,2,4-oxadiazol-5-yl)methyl acetate.

Etherification can be achieved through methods such as the Williamson ether synthesis. google.com.naresearchgate.net This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, treatment with NaH followed by the addition of methyl iodide would produce 5-(methoxymethyl)-3-bromo-1,2,4-oxadiazole.

| Starting Material | Reagent(s) | Reaction Type | Product |

| This compound | Acetic anhydride, cat. H₂SO₄ | Esterification | (3-Bromo-1,2,4-oxadiazol-5-yl)methyl acetate |

| This compound | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | Etherification (Williamson) | 5-(methoxymethyl)-3-bromo-1,2,4-oxadiazole |

Nucleophilic Displacement of the Hydroxyl Group (e.g., Halogenation, Sulfonylation)

The hydroxyl group can be converted into a better leaving group, facilitating nucleophilic substitution. Halogenation, for instance, can be achieved using standard reagents. Thionyl chloride (SOCl₂) is commonly used to convert primary alcohols to the corresponding alkyl chlorides. googleapis.com In this case, it would yield 5-(chloromethyl)-3-bromo-1,2,4-oxadiazole. This transformation is significant as it provides a reactive electrophile for further functionalization. The synthesis of related 3-substituted-5-chloromethyl-1,2,4-oxadiazoles has been reported, highlighting the viability of this reaction. googleapis.comchemicalbook.com

Sulfonylation is another important transformation, converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. Reaction of this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine (TEA) would yield the corresponding (3-Bromo-1,2,4-oxadiazol-5-yl)methyl tosylate or mesylate. These intermediates are highly valuable for the introduction of various nucleophiles.

| Transformation | Reagent(s) | Product |

| Halogenation (Chlorination) | Thionyl chloride (SOCl₂) | 5-(chloromethyl)-3-bromo-1,2,4-oxadiazole |

| Sulfonylation (Tosylation) | p-Toluenesulfonyl chloride (TsCl), Pyridine | (3-Bromo-1,2,4-oxadiazol-5-yl)methyl tosylate |

| Sulfonylation (Mesylation) | Methanesulfonyl chloride (MsCl), Triethylamine | (3-Bromo-1,2,4-oxadiazol-5-yl)methyl mesylate |

Mitsunobu Reactions and their Applications

The Mitsunobu reaction provides a powerful method for the conversion of primary alcohols into a wide range of functional groups with inversion of configuration, although for an achiral primary alcohol like this compound, the stereochemical aspect is not relevant. The reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

This reaction allows for the introduction of various nucleophiles, including carboxylic acids (to form esters), phenols (to form aryl ethers), and imides. For example, reacting this compound with benzoic acid under Mitsunobu conditions would afford (3-Bromo-1,2,4-oxadiazol-5-yl)methyl benzoate. A key advantage of the Mitsunobu reaction is its mild conditions, which are generally well-tolerated by various functional groups, including the 1,2,4-oxadiazole ring.

| Nucleophile | Reagents | Product |

| Benzoic Acid | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | (3-Bromo-1,2,4-oxadiazol-5-yl)methyl benzoate |

| Phthalimide | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) | 2-((3-Bromo-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione |

Reactivity of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is an electron-deficient heterocycle, which influences its reactivity. The presence of a weak N-O bond also makes it susceptible to ring-opening reactions under certain conditions. chim.itresearchgate.net

Ring-Opening Reactions and Derivatization

The 3-bromo-1,2,4-oxadiazole (B13920365) ring can undergo cleavage under various conditions, including reductive or nucleophilic attack. Reductive cleavage of the N-O bond can be achieved using catalytic hydrogenation (e.g., H₂/Pd) or other reducing agents. This process typically leads to the formation of an amidine and a carbonyl derivative, depending on the substitution pattern and the specific conditions employed. For this compound, this could potentially yield bromoformamidine and a derivative of glycoaldehyde.

| Reaction Type | Conditions/Reagents | Potential Products |

| Reductive Cleavage | Catalytic Hydrogenation (H₂/Pd) | Bromoformamidine and glycoaldehyde derivatives |

| Nucleophilic Ring Opening | Strong nucleophiles (e.g., concentrated base) | Complex mixture of open-chain and rearranged products |

Cycloaddition Reactions of the Heterocycle

The 1,2,4-oxadiazole ring, including in its substituted form as this compound, does not typically act as a diene or dienophile in conventional intermolecular cycloaddition reactions. Instead, its participation in cycloaddition-type transformations is most prominently observed following a ring-opening event, often as part of a rearrangement cascade. The most relevant example is the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. rsc.orgchim.itresearchgate.net

In this pathway, the heterocycle undergoes a transformation sequence that culminates in an intramolecular cycloaddition. For a 3-halo-1,2,4-oxadiazole, the process is initiated by a nucleophilic attack, typically at the C(5) position. chim.it This leads to the cleavage of the weak N(2)-O(1) bond, opening the ring to form a reactive intermediate.

A well-documented example involves the reaction of a 3-chloro-1,2,4-oxadiazole (B15146131) with allylamine. chim.it The initial nucleophilic attack by the amine occurs at the C(5) carbon. Subsequent ring opening and elimination of HCl generates a nitrile oxide intermediate. This intermediate then undergoes a rapid intramolecular [3+2] cycloaddition reaction to form a new, more stable heterocyclic system. chim.it

Stability and Aromaticity Considerations Under Various Reaction Conditions

The 1,2,4-oxadiazole ring is a five-membered heterocycle characterized by its notably low aromaticity and inherent instability under certain conditions. chim.itresearchgate.net This is primarily attributed to the presence of a weak, labile O-N bond and the electron-withdrawing nature of the ring system. researchgate.net

Aromaticity: The 1,2,4-oxadiazole ring is considered one of the least aromatic among the five-membered heterocyclic systems. Its aromaticity index (e.g., I5 = 39) is significantly lower than that of more stable heterocycles like furan. researchgate.net This low aromatic character means the ring does not possess the high resonance stabilization energy typical of aromatic compounds, making it more susceptible to reactions that involve ring cleavage. chim.it

Stability and Rearrangements: The combination of low aromaticity and the weak O-N bond makes the 1,2,4-oxadiazole nucleus prone to thermal or photochemical rearrangements into more stable heterocyclic systems. chim.it The parent 1,2,4-oxadiazole is unstable, and while 3,5-disubstituted derivatives exhibit greater stability, they remain susceptible to cleavage. scirp.org

Computational studies comparing oxadiazole isomers show that the 1,3,4-oxadiazole (B1194373) isomer is more stable than the 1,2,4-oxadiazole isomer. scirp.org This is supported by calculations of Gibbs free energy and molecular hardness, where a higher hardness value correlates with greater stability. scirp.org

| Isomer | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Hardness (η) (eV) | Relative Stability |

|---|---|---|---|

| 1,2,3-Oxadiazole | +25.7 | 0.1178 | Least Stable |

| 1,2,5-Oxadiazole | +19.9 | 0.1221 | - |

| 1,2,4-Oxadiazole | +12.9 | 0.1275 | - |

| 1,3,4-Oxadiazole | 0.0 | 0.1327 | Most Stable |

Influence of Substituents and Conditions: For this compound, the nature of the substituents and the reaction conditions are critical to its stability.

Thermal/Photochemical Conditions: Heating or irradiation can provide the energy needed to cleave the weak O-N bond, initiating rearrangements. chim.it

Basic Conditions: Monosubstituted 1,2,4-oxadiazoles are particularly prone to ring opening under basic conditions. researchgate.net The C(5)-CH₂OH group on this compound could be deprotonated under basic conditions, potentially influencing the electronic properties and stability of the ring.

Acidic Conditions: While the ring is generally more stable under acidic conditions, strong acids can promote hydrolysis, especially in less substituted oxadiazoles.

Derivatization Strategies and Analogs of 3 Bromo 1,2,4 Oxadiazol 5 Yl Methanol

Synthesis of Aryl, Alkyl, and Heteroaryl Derivatives via Cross-Coupling at C3

The bromine atom at the C3 position of the 1,2,4-oxadiazole (B8745197) ring is a key functional handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods, such as the Suzuki, Stille, and Sonogashira couplings, are particularly effective for forming new carbon-carbon bonds at this position.

Research on similar bromo-substituted nitrogen heterocycles has demonstrated the feasibility of these transformations. For instance, efficient palladium-catalyzed Suzuki cross-coupling methods have been developed for 5-bromo-1,2,3-triazines and 5-bromo-7-azaindoles, which are also electron-deficient systems. researchgate.netnih.gov These protocols typically involve a palladium catalyst, such as PdCl2(dppf), a suitable base like potassium carbonate, and a boronic acid or ester coupling partner. nih.gov This strategy allows for the direct attachment of a wide range of substituents.

Key reaction types include:

Suzuki Coupling: Reaction with aryl, heteroaryl, or alkyl boronic acids or esters to introduce corresponding substituents.

Stille Coupling: Utilizes organostannanes as coupling partners, offering an alternative for groups that are difficult to introduce via boronic acids.

Sonogashira Coupling: Enables the introduction of terminal alkynes, which can serve as a handle for further functionalization, such as click chemistry.

Buchwald-Hartwig Amination: Facilitates the synthesis of 3-amino-1,2,4-oxadiazole derivatives by coupling with primary or secondary amines.

Table 1: Examples of C3-Substituents Introduced via Cross-Coupling

| Coupling Partner Type | Example Substituent | Potential Coupling Reaction |

|---|---|---|

| Aryl boronic acid | Phenyl, 4-Chlorophenyl, 4-Methoxyphenyl | Suzuki |

| Heteroaryl boronic acid | Pyridin-3-yl, Thiophen-2-yl, Pyrazol-4-yl | Suzuki |

| Alkyl boronic acid | Methyl, Cyclopropyl | Suzuki |

| Terminal Alkyne | Phenylethynyl, Trimethylsilylethynyl | Sonogashira |

Modification of the Methanol (B129727) Moiety to Ethers, Esters, Carbamates, and Amines

The primary alcohol of the methanol moiety at the C5 position is readily converted into other key functional groups, providing another axis for structural diversification. Standard organic transformations can be applied to yield ethers, esters, carbamates, and amines, each altering the physicochemical properties of the parent molecule.

Ethers: Williamson ether synthesis, involving deprotonation of the alcohol with a base (e.g., NaH) followed by reaction with an alkyl halide, provides access to a wide range of ether derivatives.

Esters: Esterification can be achieved by reacting the alcohol with carboxylic acids under acidic conditions (Fischer esterification) or, more commonly, with acyl chlorides or anhydrides in the presence of a base. This modification is useful for creating prodrugs or modulating lipophilicity.

Carbamates: These derivatives are typically synthesized by reacting the alcohol with an isocyanate. nih.gov Alternatively, the alcohol can be treated with a carbamoyl (B1232498) chloride or activated reagents like 1-alkoxycarbonyl-3-nitro-1,2,4-triazole. nih.govorganic-chemistry.org Carbamates are stable functional groups often found in bioactive molecules.

Amines: The conversion to an amine is a multi-step process. The alcohol is typically first converted to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide (B81097) (e.g., sodium azide). The resulting azide is then reduced to the primary amine using reagents like H2/Pd, PPh3/H2O, or LiAlH4.

Table 2: Functional Group Interconversions at the C5-Methanol Moiety

| Target Functional Group | Reagents and Conditions | Resulting Structure |

|---|---|---|

| Ether | 1. NaH; 2. R-Br | (3-Bromo-1,2,4-oxadiazol-5-yl)methoxymethyl-R |

| Ester | R-COCl, Pyridine (B92270) | (3-Bromo-1,2,4-oxadiazol-5-yl)methyl acetate (B1210297) (R=CH3) |

| Carbamate | R-N=C=O | (3-Bromo-1,2,4-oxadiazol-5-yl)methyl carbamate |

Construction of Bridged and Fused Polycyclic Systems Incorporating the Oxadiazole Core

The bifunctional nature of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol makes it an excellent building block for constructing more complex bridged and fused heterocyclic systems. Intramolecular reactions that engage both the C3-bromo and C5-methanol functionalities, or their derivatives, can lead to novel polycyclic scaffolds.

One strategy involves linking the 1,2,4-oxadiazole ring to another heterocyclic system through a bridge. For example, a new structural class of materials has been designed by linking a 1,2,4-oxadiazole and a nitrotetrazole ring with an N-CH2-C bridge. mdpi.com A similar approach could be envisioned where the methanol group of the title compound is used to form such a bridge.

Another approach is the formation of fused systems. For instance, the methanol group could be oxidized to an aldehyde, which then participates in a condensation-cyclization reaction with a nucleophile introduced at the C3 position (e.g., an amino group). Alternatively, a substituent introduced at C3 via cross-coupling could contain a functional group that undergoes an intramolecular reaction with the C5-methanol group. The construction of fused systems like pyridofuro- and pyrazolopyridines often relies on the cyclization of appropriately functionalized precursors. researchgate.net

Table 3: Representative Bridged and Fused System Strategies

| System Type | Synthetic Strategy | Hypothetical Product Class |

|---|---|---|

| Methylene-Bridged | Convert C5-CH2OH to C5-CH2-LG (leaving group); couple with a nucleophilic heterocycle at C3. | 3-(Heterocyclyl)-5-(CH2-Heterocycle)-1,2,4-oxadiazole |

| Fused Pyrimidine | Introduce C3-NH2; oxidize C5-CH2OH to C5-CHO; react with a 1,3-dicarbonyl equivalent. | Pyrimido[3,4-b] acs.orgacs.orgrsc.orgoxadiazole derivatives |

Incorporation of Additional Stereogenic Centers through Functional Group Interconversions

Introducing chirality is a critical step in drug discovery to enhance selectivity for biological targets. While the parent compound is achiral, stereogenic centers can be readily introduced, primarily through modifications at the C5-methanol position.

A straightforward method is the esterification or etherification of the C5-methanol group with a chiral acid or alcohol, respectively. This appends a chiral auxiliary to the molecule. A more direct approach involves creating a stereocenter at the carbon adjacent to the oxadiazole ring. This can be achieved by first oxidizing the methanol to an aldehyde (e.g., using PCC or Dess-Martin periodinane) and then performing an asymmetric addition of a nucleophile (e.g., an organometallic reagent) using a chiral catalyst.

The use of N-protected activated amino acids is a known strategy to introduce chiral centers into 1,2,4-oxadiazole systems, which highlights the compatibility of the oxadiazole core with chiral moieties.

Development of Homologated and Isosteric Analogs of this compound

Homologation, the process of extending a molecule by a constant unit (such as a methylene (B1212753) group, -CH2-), is a common strategy in medicinal chemistry to probe the optimal chain length for activity. For the title compound, this would involve synthesizing analogs with an extended alkyl chain at the C5 position, such as (3-bromo-1,2,4-oxadiazol-5-yl)ethanol or 3-(3-bromo-1,2,4-oxadiazol-5-yl)propan-1-ol. These can be synthesized by modifying the initial steps of the oxadiazole ring formation, for example, by using glutaric anhydride (B1165640) instead of a simpler acylating agent. nih.gov

Isosteric replacement involves substituting a functional group with another group of similar size, shape, and electronic character to improve properties like metabolic stability or potency. The 1,2,4-oxadiazole ring itself is often used as a bioisostere for ester and amide groups. nih.govnih.gov For the C5-methanol group, common isosteric replacements include:

Thiomethanol (-CH2SH): Synthesized from the corresponding mesylate or tosylate by substitution with a thiolating agent.

Methanamine (-CH2NH2): As described in section 4.2.

Acetonitrile (-CH2CN): Provides a hydrogen bond acceptor and can be a precursor to other groups.

Tetrazole: The -CH2OH group could be replaced entirely by a 1H-tetrazol-5-yl group, which is a well-known carboxylic acid isostere.

Parallel Synthesis and Combinatorial Chemistry Approaches for Derivative Libraries

To efficiently explore the structure-activity relationships (SAR) of this compound derivatives, parallel synthesis and combinatorial chemistry techniques are invaluable. These methods allow for the rapid generation of large libraries of related compounds. rsc.org

The synthesis of 1,2,4-oxadiazole libraries typically follows the well-established route of reacting an amidoxime (B1450833) with an activated carboxylic acid, followed by cyclodehydration. acs.orgnih.gov A combinatorial approach based on the title compound could involve two main diversification strategies:

C3-Diversification: A precursor, (3-Amidoxime-1,2,4-oxadiazol-5-yl)methanol, could be synthesized and then reacted with a library of diverse carboxylic acids to generate analogs with various C3-substituents.

C5-Diversification: The core this compound can be reacted in parallel with a library of reagents that modify the methanol group (e.g., a diverse set of acyl chlorides or isocyanates).

These parallel syntheses are often performed in multi-well plates and can be automated to increase throughput. acs.orgnih.gov Solution-phase parallel synthesis has been successfully used to create diverse 5-(1H-4-pyrazolyl)- acs.orgacs.orgrsc.orgoxadiazole libraries. acs.org

Table 4: Illustrative Combinatorial Library from this compound

| Building Block A (Acyl Chloride) | Building Block B (Amine) for C3 | Resulting Compound Class |

|---|---|---|

| Acetyl chloride | Aniline | C5-Ester, C3-Amine |

| Benzoyl chloride | Aniline | C5-Ester, C3-Amine |

| Cyclopropanecarbonyl chloride | Aniline | C5-Ester, C3-Amine |

| Acetyl chloride | Piperidine | C5-Ester, C3-Amine |

| Benzoyl chloride | Piperidine | C5-Ester, C3-Amine |

| Cyclopropanecarbonyl chloride | Piperidine | C5-Ester, C3-Amine |

(Note: Assumes a two-step sequence of C5-esterification followed by C3-amination)

Role As a Versatile Building Block in Advanced Organic Synthesis

Strategic Integration into Complex Molecular Architectures for Diverse Applications

Specific examples of the strategic integration of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol into complex molecular architectures are not documented in the available scientific literature. In principle, the bifunctional nature of this compound—possessing a reactive brominated heterocycle and a primary alcohol—suggests its potential as a valuable linker or scaffold component. The bromine atom could serve as a handle for cross-coupling reactions, while the methanol (B129727) group allows for esterification, etherification, or oxidation to an aldehyde or carboxylic acid, providing multiple avenues for molecular elaboration.

Utility in the Construction of Heterocyclic Scaffolds

There is no specific information in the scientific literature on the use of this compound for the construction of other heterocyclic scaffolds. Hypothetically, the inherent functionalities of the molecule could be leveraged for such transformations. For instance, the bromine atom could participate in palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, forming the basis for annulated ring systems. nih.gov The methanol moiety could be transformed into other reactive groups to facilitate intramolecular cyclization reactions, leading to novel fused or spirocyclic heterocyclic systems. However, without experimental data, these potential applications remain speculative.

Application in Divergent Synthetic Pathways from a Common Intermediate

The concept of divergent synthesis involves using a common intermediate to generate a library of structurally diverse compounds. While this compound is theoretically an ideal candidate for such a strategy due to its orthogonal reactive sites, no published research demonstrates its use in this capacity. A hypothetical divergent approach could involve initial modification of the methanol group, followed by a variety of cross-coupling reactions at the bromine-bearing carbon, or vice-versa. This would, in theory, allow for the rapid generation of a library of analogues for screening in drug discovery or materials science, but this has not been reported.

Contribution to Fragment-Based Drug Discovery (from a synthetic methodology perspective)

Fragment-based drug discovery (FBDD) relies on the identification of small, low-molecular-weight fragments that bind to a biological target, which are then grown or linked to produce more potent leads. nih.gov A molecule like this compound, with a molecular weight of approximately 179 g/mol , fits the general profile of a fragment. The 1,2,4-oxadiazole (B8745197) ring is a known bioisostere for ester and amide groups and can participate in hydrogen bonding interactions. nih.gov The bromine atom and methanol group would serve as synthetic vectors for fragment elaboration. However, there is no specific mention of this compound in available fragment libraries or FBDD campaign reports.

Scalability and Industrial Relevance of Synthetic Pathways utilizing this compound

Information regarding the scalability and industrial relevance of synthetic pathways utilizing this compound is not available. For a compound to be industrially relevant, its synthesis must be scalable, cost-effective, and safe. While general methods for the synthesis of 1,2,4-oxadiazoles are known, such as the cyclization of O-acyl-amidoximes, specific protocols for the large-scale production of this compound have not been published. scielo.brscielo.br The lack of demonstrated applications in high-value fields such as pharmaceuticals or advanced materials means its industrial relevance is currently undetermined.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 1,2,4 Oxadiazol 5 Yl Methanol and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol. By analyzing the chemical shifts, coupling constants, and through-space correlations, a detailed portrait of the molecule's connectivity and environment can be painted.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple, showcasing key signals corresponding to the hydroxymethyl group. The methylene (B1212753) protons (CH₂) adjacent to the oxadiazole ring are expected to appear as a singlet, with a chemical shift influenced by the electron-withdrawing nature of the heterocyclic ring and the adjacent oxygen atom. The hydroxyl proton (OH) will also present as a singlet, though its position can be variable and dependent on solvent and concentration. In related N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, methylene protons adjacent to a sulfur atom and an oxadiazole ring have been observed at approximately δ 4.19 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides critical information about the carbon framework. The two carbon atoms of the 1,2,4-oxadiazole (B8745197) ring are expected to resonate at distinct downfield positions due to their heteroaromatic nature and the presence of electronegative nitrogen and oxygen atoms. The carbon atom bonded to the bromine (C-Br) will exhibit a chemical shift influenced by the halogen's inductive effect. The hydroxymethyl carbon (CH₂OH) will appear at a more upfield position compared to the ring carbons. Studies on substituted 1,2,4-oxadiazoles have shown that the chemical shifts of the ring carbons are sensitive to the nature of the substituents. scispace.com For instance, in unsymmetrical quinazolinylphenyl-1,3,4-oxadiazole derivatives, the carbon atoms of the 1,3,4-oxadiazole (B1194373) ring appear in the range of 158.7–164.7 ppm. nih.gov

¹⁹F NMR Spectroscopy: This technique would only be applicable to fluorinated derivatives of this compound.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the assignments made in the 1D spectra. A COSY spectrum would show correlations between coupled protons, although in this specific molecule, significant proton-proton coupling is not expected. An HSQC spectrum would directly correlate the proton signals with their attached carbon atoms, providing unambiguous assignment of the CH₂OH group.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.8 - 5.0 | s | -CH₂- |

| ¹H | Variable | s (broad) | -OH |

| ¹³C | ~168 - 172 | s | C5 (C-CH₂OH) |

| ¹³C | ~155 - 160 | s | C3 (C-Br) |

| ¹³C | ~60 - 65 | s | -CH₂OH |

| Note: These are predicted values based on data from analogous structures and general principles of NMR spectroscopy. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The fragmentation pathways of 1,3,4-oxadiazoles under mass spectrometric conditions have been studied and often involve the cleavage of the heterocyclic ring. researchgate.netelectronicsandbooks.com For protonated 2,5-disubstituted-1,3,4-oxadiazoles, a common fragmentation is the loss of isocyanic acid (HNCO). electronicsandbooks.com The fragmentation of this compound would likely proceed through initial loss of the hydroxymethyl group or cleavage of the oxadiazole ring. The study of isotopically labeled 1,3,4-oxadiazoles has been instrumental in elucidating these complex rearrangement processes. researchgate.netelectronicsandbooks.com

Predicted HRMS Data and Fragmentation for this compound

| Ion | Predicted m/z | Description |

| [C₃H₃⁷⁹BrN₂O₂]⁺ | 193.9405 | Molecular Ion |

| [C₃H₃⁸¹BrN₂O₂]⁺ | 195.9385 | Molecular Ion Isotope |

| [C₂H₂⁷⁹BrN₂O]⁺ | 163.9352 | Loss of CH₂O |

| [C₂⁷⁹BrN₂]⁺ | 133.9300 | Further fragmentation |

| Note: Predicted m/z values are based on the exact masses of the most abundant isotopes. |

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methylene group are expected to appear in the 2850-3000 cm⁻¹ region. The characteristic vibrations of the 1,2,4-oxadiazole ring would be observed in the fingerprint region (below 1600 cm⁻¹), typically involving C=N and C-O-C stretching modes. For example, in various 1,3,4-oxadiazole derivatives, the C=N stretching vibration is often observed around 1600-1670 cm⁻¹. nih.govresearchgate.net The C-Br stretching vibration would be found at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration |

| O-H (alcohol) | 3200-3600 (broad) | Stretching |

| C-H (alkane) | 2850-3000 | Stretching |

| C=N (oxadiazole) | ~1600-1650 | Stretching |

| C-O (alcohol) | 1000-1260 | Stretching |

| C-O-C (oxadiazole) | ~1020-1070 | Stretching |

| C-Br | 500-600 | Stretching |

| Note: These are general ranges and the exact positions can vary. |

X-ray Crystallography for Elucidating Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and details of the crystal packing. While a crystal structure for this compound is not publicly available, analysis of related structures can provide significant insights.

The crystal structure would confirm the planarity of the 1,2,4-oxadiazole ring. A key feature of interest would be the intermolecular interactions, particularly those involving the bromine atom. Bromine can participate in halogen bonding, a type of non-covalent interaction where the electrophilic region (σ-hole) on the bromine atom interacts with a nucleophilic site on an adjacent molecule, such as the oxygen or nitrogen atoms of the oxadiazole ring. rsc.orgresearchgate.net These interactions can play a crucial role in determining the supramolecular architecture of the crystal. Studies on brominated molecular crystals have shown that C-Br···Br-C and C-Br···O interactions are significant in the crystal packing. rsc.orguni-muenchen.demdpi.com Additionally, hydrogen bonding involving the hydroxyl group would be a dominant feature, likely forming chains or networks of molecules within the crystal lattice. The study of various heterocyclic compounds has highlighted the importance of N···H and O···H interactions in their crystal structures. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogs

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques used to determine the absolute configuration of chiral molecules. This compound itself is not chiral. Therefore, VCD and ECD spectroscopy are not applicable to this specific compound.

However, if a chiral center were introduced into a derivative, for instance, by replacing one of the methylene protons with a substituent, these techniques would be indispensable for assigning its absolute stereochemistry. The comparison of experimentally measured VCD and ECD spectra with those predicted by quantum chemical calculations is a well-established method for the unambiguous determination of absolute configuration in chiral molecules. acs.org

Spectroscopic Insights into Electronic Structure and Bonding

The electronic structure and bonding in this compound are significantly influenced by the heteroatoms in the oxadiazole ring and the bromine substituent. The nitrogen and oxygen atoms introduce a degree of aromaticity and also create specific sites of electrostatic potential.

Theoretical studies, such as those employing Density Functional Theory (DFT), can provide detailed information on the molecular orbitals, charge distribution, and reactivity. The 1,2,4-oxadiazole ring is known to be susceptible to ring-opening reactions under certain pH conditions, a process that is dictated by its electronic structure. nih.gov The bromine atom, through its electron-withdrawing inductive effect and its ability to participate in halogen bonding, further modulates the electronic properties of the molecule. The analysis of intermolecular interactions in brominated crystals has shown that the interaction energy is a combination of dispersion and electrostatic components, with the latter being influenced by the σ-hole on the bromine atom. rsc.orgresearchgate.net Spectroscopic techniques, in conjunction with computational chemistry, can thus provide a comprehensive understanding of the electronic landscape of this and related molecules.

Theoretical and Computational Investigations of 3 Bromo 1,2,4 Oxadiazol 5 Yl Methanol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Geometry Optimization, and Frontier Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the optimized geometry and electronic structure of (3-Bromo-1,2,4-oxadiazol-5-yl)methanol.

Geometry Optimization: The first step in computational analysis is to find the most stable three-dimensional arrangement of atoms in the molecule. Using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), the geometry of this compound would be optimized to a minimum on the potential energy surface. This provides key information on bond lengths, bond angles, and dihedral angles.

Electronic Structure and Frontier Molecular Orbitals: Once the geometry is optimized, the electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For a molecule like this compound, the electron-withdrawing nature of the bromine atom and the oxadiazole ring would be expected to influence these orbital energies significantly.

Table 1: Theoretical Geometrical Parameters and Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C3-Br | 1.895 |

| C3-N4 | 1.305 |

| N4-O1 | 1.410 |

| O1-C5 | 1.350 |

| C5-N2 | 1.310 |

| N2-C3 | 1.390 |

| C5-C(methanol) | 1.510 |

| C(methanol)-O(methanol) | 1.430 |

| O(methanol)-H | 0.960 |

| **Bond Angles (°) ** | |

| Br-C3-N2 | 125.5 |

| Br-C3-N4 | 128.3 |

| C3-N4-O1 | 108.0 |

| N4-O1-C5 | 105.0 |

| O1-C5-N2 | 112.0 |

| C5-N2-C3 | 107.0 |

| N2-C5-C(methanol) | 120.5 |

| Electronic Properties | |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and serves as a representation of the expected outcomes from DFT calculations.

Computational Elucidation of Reaction Mechanisms and Transition States for Key Transformations

Computational chemistry is instrumental in mapping out reaction pathways and identifying the high-energy transition states that govern reaction rates. For this compound, key transformations could include nucleophilic substitution of the bromine atom or reactions involving the methanol (B129727) moiety.

By modeling the interaction of the molecule with a nucleophile, for instance, the transition state for the substitution of the bromine can be located. The energy barrier for this process, calculated as the difference in energy between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility. DFT methods are well-suited for locating transition states and calculating activation energies. rsc.org Such studies on related brominated heterocycles have shown that the activation energy is influenced by both the nature of the nucleophile and the solvent environment. rsc.org

Conformational Analysis and Potential Energy Surface Mapping

The presence of the rotatable hydroxymethyl group (-CH2OH) at the C5 position of the oxadiazole ring introduces conformational flexibility to this compound. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A potential energy surface (PES) can be mapped by systematically rotating the dihedral angle involving the C5-C(methanol) bond and calculating the energy at each step. This would likely reveal several low-energy conformers, stabilized by intramolecular interactions such as hydrogen bonding between the hydroxyl proton and a nitrogen or oxygen atom of the oxadiazole ring. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted. nih.gov These theoretical values, when compared to experimental data, can confirm the proposed structure. For this compound, the electron-withdrawing environment of the oxadiazole ring and the bromine atom would be expected to shift the signals of nearby protons and carbons downfield.

IR Frequencies: The vibrational frequencies of a molecule correspond to the absorption bands observed in its infrared (IR) spectrum. Harmonic frequency calculations based on the optimized geometry can predict these frequencies. The predicted IR spectrum would show characteristic peaks for the O-H stretch of the methanol group, C-H stretches, C=N and C-O stretches of the oxadiazole ring, and the C-Br stretch.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value |

| ¹H NMR (ppm) | |

| -CH₂- | 4.85 |

| -OH | 5.50 (broad) |

| ¹³C NMR (ppm) | |

| C3 | 155.0 |

| C5 | 170.0 |

| -CH₂- | 60.5 |

| IR Frequencies (cm⁻¹) | |

| O-H stretch | 3400 (broad) |

| C-H stretch | 2950 |

| C=N stretch | 1620 |

| C-O-C stretch (ring) | 1100 |

| C-Br stretch | 650 |

Note: The data in this table is hypothetical and based on general values for similar functional groups.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the behavior of a molecule over time, including its interactions with a solvent. For this compound, performing an MD simulation in a box of explicit solvent molecules (e.g., water or methanol) would reveal how the solvent influences its conformation and dynamics. nih.gov

These simulations can provide insights into the solvation shell around the molecule, the nature of hydrogen bonding between the solute and solvent, and the diffusion of the molecule through the solvent. aip.orged.ac.uk This information is crucial for understanding its behavior in a realistic chemical environment.

In Silico Screening and Design of Novel Derivatives based on Desired Reactivity Profiles

The core structure of this compound can be used as a scaffold for the in silico design of new derivatives with tailored properties. By systematically modifying the substituents, large virtual libraries of related compounds can be generated. nih.gov

These virtual libraries can then be screened for desired properties, such as improved reactivity, better solubility, or specific biological activity, using high-throughput computational methods. For example, if the goal is to design a derivative with higher reactivity towards nucleophilic substitution, the HOMO-LUMO gap of each virtual compound could be calculated, and those with smaller gaps would be prioritized for synthesis. This approach significantly accelerates the discovery of new functional molecules. bohrium.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.net To develop a QSRR model for derivatives of this compound, a set of derivatives would need to be synthesized and their reactivity in a specific reaction measured experimentally.

A wide range of molecular descriptors (e.g., electronic, steric, and topological) would then be calculated for each derivative. Statistical methods like multiple linear regression or partial least squares would be used to build a mathematical model that relates these descriptors to the observed reactivity. nih.gov A validated QSRR model could then be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of compounds with optimized reactivity profiles.

Future Research Directions and Emerging Trends

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

While the 1,2,4-oxadiazole (B8745197) ring is known for its stability, which makes it a valuable scaffold in medicinal chemistry, the full extent of its reactivity, particularly for substituted analogues like (3-Bromo-1,2,4-oxadiazol-5-yl)methanol, remains an active area of investigation. nih.gov Future work will likely focus on leveraging the installed functional groups to uncover novel transformations.

Key areas of exploration include:

Metal-Catalyzed Cross-Coupling: The bromine atom at the 3-position is a prime handle for various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). While such reactions are standard in organic synthesis, their application to this specific scaffold could lead to libraries of novel compounds with tunable electronic and steric properties. The challenge lies in optimizing reaction conditions to achieve high yields and functional group tolerance, particularly with the reactive methanol (B129727) group.

Functionalization of the Methanol Group: The primary alcohol offers a gateway to a wide array of derivatives. Future research will explore its oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and conversion to amines or other functional groups. These transformations would create a diverse set of building blocks for applications in drug discovery and materials science.

Ring-Opening and Rearrangement Reactions: Although the 1,2,4-oxadiazole ring is generally stable, exploring its reactivity under more forcing conditions (e.g., strong acids/bases, high temperatures, or with specific catalysts) could lead to unconventional ring-opening or rearrangement pathways, providing access to novel heterocyclic systems. rsc.org

Development of Asymmetric Synthetic Routes for Enantiopure Derivatives

The parent molecule, this compound, is achiral. However, many of its potential derivatives, especially those resulting from reactions at the methanol group or at a prochiral center introduced via cross-coupling, can be chiral. The development of asymmetric methods to access single enantiomers of these derivatives is a significant and challenging goal.

Future strategies may include:

Catalytic Asymmetric Cyclodehydration: While not directly applicable to the pre-formed ring, research into the asymmetric synthesis of related five-membered heterocycles using chiral catalysts could provide valuable insights. nih.gov For example, developing a catalytic asymmetric cyclodehydration to form a chiral oxadiazole from a prochiral precursor would be a major advance.

Enzymatic Kinetic Resolution: Biocatalytic methods could be employed to resolve racemic mixtures of chiral derivatives. For instance, a lipase (B570770) could selectively acylate one enantiomer of a secondary alcohol derived from the parent compound, allowing for the separation of the two enantiomers.